N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,2-diphenylacetamide
Description
The compound N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,2-diphenylacetamide features a pyridazinone ring fused with a furan moiety, connected via an ethyl linker to a diphenylacetamide group. This structure combines heterocyclic and aromatic components, which are often associated with bioactivity in pharmaceuticals, particularly in targeting enzymes or receptors.
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c28-22-14-13-20(21-12-7-17-30-21)26-27(22)16-15-25-24(29)23(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-14,17,23H,15-16H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHESJMZOLXYSAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
- Molecular Formula : C20H19N3O2
- Molecular Weight : 333.39 g/mol
- CAS Number : 1251564-80-3
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Potential for inhibiting cancer cell proliferation.
- Analgesic : Pain relief properties comparable to established analgesics.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity :
- Interaction with Biological Targets :
Analgesic Activity Evaluation
A study evaluating the analgesic effects of similar compounds used the hot plate model in rats. The results indicated that compounds with a diphenylacetamide structure exhibited significant pain relief compared to control groups. The following table summarizes the analgesic activity of related compounds:
| Compound | Binding Energy (kcal/mol) | Analgesic Response (seconds) |
|---|---|---|
| Diclofenac | -7.4 | 12.5 |
| AKM-1 | -8.8 | 14.0 |
| AKM-2 | -9.0 | 15.5 |
| AKM-3 | -9.0 | 14.5 |
Note: AKM compounds are derivatives related to diphenylacetamide .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
Comparison with Similar Compounds
Structural Analogues with Benzothiazole Moieties
Key Compounds :
- N-(benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide (EP 3 348 550A1)
- N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide (EP 3 348 550A1)
Structural Differences :
Pyridazinone-Furan Derivatives with Varied Acetamide Substituents
Key Compound :
- 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide (CAS 1246045-01-1)
Structural Differences :
- Retains the pyridazinone-furan core but substitutes the diphenylacetamide with a 4-methoxybenzyl group.
Chloroacetamide Pesticides
Key Compounds :
- Metazachlor and Dimethachlor (Pesticide Chemicals Glossary)
Structural Differences :
- Simpler chloroacetamide structures with dimethylphenyl groups instead of heterocycles.
- Lack the pyridazinone or benzothiazole moieties .
Functional Implications :
Ranitidine-Related Compounds with Furan-Acetamide Motifs
Key Compounds :
- N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (Pharmacopeial Forum)
Structural Differences :
- Incorporate a nitro group and sulphanyl linker, diverging from the pyridazinone-diphenyl framework.
- The dimethylaminomethylfuran component is characteristic of H₂ receptor antagonists .
Functional Implications :
- Ranitidine analogs target gastric acid secretion, highlighting how structural variations (e.g., nitro vs. pyridazinone) dictate therapeutic applications .
Chiral Diphenylacetamide Derivatives
Key Compounds :
- N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (Pharmacopeial Forum)
Structural Differences :
Functional Implications :
- Such compounds often exhibit enhanced target specificity (e.g., protease inhibition) but may face synthetic challenges due to stereochemical complexity .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
